molecular formula C12H15NO B074484 2-Benzyl-4,4-dimethyl-2-oxazoline CAS No. 1569-08-0

2-Benzyl-4,4-dimethyl-2-oxazoline

Cat. No.: B074484
CAS No.: 1569-08-0
M. Wt: 189.25 g/mol
InChI Key: GPBCTHQIXXYBHQ-UHFFFAOYSA-N
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Description

2-Benzyl-4,4-dimethyl-2-oxazoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ortho and Lateral Lithiations : 4,4-Dimethyl-2-(o-tolyl)oxazolines undergo lateral lithiation at the benzylic position, and under certain conditions, can lead to unusual ortho-lithiation (Tahara, Fukuda, & Iwao, 2002).

  • Electroreduction : 2-Benzyl-4,4-dimethyl-2-oxazoline can undergo electroreduction at mercury electrodes, leading to products like N-benzyl-2-amino-2-methylpropanol (Ryan & Kariv-Miller, 1988).

  • Fluorescence Probes : Derivatives of this compound are used in pH-sensitive fluorescence probes, aiding in biological and chemical analysis (Ihmels et al., 2005).

  • Side Chain Metalation : Metalation of certain derivatives of 4,4-dimethyl-2-oxazolines enables reactions with various electrophiles, important in synthetic chemistry (Lenoir, Ribéreau, & Quéguiner, 1994).

  • Ring Opening Polymerization : Zinc anilido-oxazolinate complexes derived from this compound are used as initiators for ring opening polymerization, a key process in materials science (Chen et al., 2007).

  • Preparation and Polymerization : this compound is used in the synthesis of monomers for addition polymerization, contributing to the development of new polymeric materials (McManus, Patterson, & Pittman, 1975).

  • Tautomerism and Metal Complexation : Investigations into the structural and theoretical aspects of 2-acylmethyl-4,4-dimethyl-2-oxazolines, including tautomerism and metal complexation, are crucial for understanding their chemical properties (Jones et al., 2013).

  • First-Row Transition Metal Chelates : Aryl−oxazoline synthons from derivatives like 4,4-dimethyl-2-phenyloxazoline have been used in the preparation of transition metal chelate species, important in catalysis and materials science (Volpe et al., 2010).

Mechanism of Action

While the specific mechanism of action for 2-Benzyl-4,4-dimethyl-2-oxazoline is not mentioned in the search results, oxazoline compounds are known for their biological activities . For instance, some oxazoline compounds act as antiepileptic agents, possibly due to their inhibiting effect on certain synapses in the hippocampus .

Safety and Hazards

2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound that should be handled with care. It is highly flammable and its vapors may cause respiratory irritation . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place .

Future Directions

Oxazoline-based compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . A recent study investigated a new crosslinking reaction for coatings based on oxazoline chemistry, aiming to overcome disadvantages of established systems and fulfill the need for sustainable coating compounds . This suggests that oxazoline-based compounds could represent a new technology for the coatings industry.

Properties

IUPAC Name

2-benzyl-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCTHQIXXYBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166155
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-08-0
Record name 2-Benzyl-4,4-dimethyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-2-phenylmethyl-2-oxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1569-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-benzyl-4,4-dimethyl-2-oxazoline act as a nucleophile in SRN1 reactions?

A1: Yes, the research demonstrates that this compound can indeed function as a nucleophile in reactions proceeding via the SRN1 mechanism []. The study shows that when treated with potassium amide (KNH2) in liquid ammonia (NH3), this compound forms a carbanion. This carbanion subsequently participates in photoassisted reactions with various substrates, including 2-bromopyridine, exhibiting characteristics consistent with the SRN1 mechanism [].

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